Fenton's reagent
Description
Properties
CAS No. |
36047-38-8 |
|---|---|
Molecular Formula |
FeH4O6S+2 |
Molecular Weight |
187.94 g/mol |
IUPAC Name |
hydrogen peroxide;iron(2+);sulfuric acid |
InChI |
InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;; |
InChI Key |
MGZTXXNFBIUONY-UHFFFAOYSA-N |
SMILES |
OO.OS(=O)(=O)O.[Fe+2] |
Canonical SMILES |
OO.OS(=O)(=O)O.[Fe+2] |
Synonyms |
Fenton reagent Fenton's reagent |
Origin of Product |
United States |
Scientific Research Applications
Environmental Applications
1. Wastewater Treatment
Fenton's reagent is extensively used in the treatment of wastewater containing organic pollutants. The reagent effectively degrades a variety of hazardous compounds, including chlorinated solvents like trichloroethylene and tetrachloroethylene. Its ability to produce hydroxyl radicals allows for the rapid oxidation of these contaminants, making it a popular choice for remediation efforts in contaminated water bodies .
Case Study: Savannah River Site
A notable demonstration of this compound was conducted at the Savannah River Site in 1997, where it was used to treat dense non-aqueous phase liquids (DNAPLs) in groundwater. The process involved injecting a ferrous sulfate solution into the subsurface to enhance the degradation of organic contaminants over a six-day period. Results indicated significant reductions in contaminant levels, showcasing this compound as an effective in situ remediation technology .
2. Microplastic Isolation
Recent studies have demonstrated the utility of this compound in isolating microplastics from organic-rich wastewater. The reagent facilitates a catalytic reaction that does not alter the chemical structure or size of the microplastics, allowing for efficient and rapid analysis. This method reduces processing time from days to approximately ten minutes, thereby improving current methodologies for microplastic detection .
Organic Synthesis Applications
1. Hydroxylation Reactions
this compound plays a crucial role in organic synthesis, particularly in hydroxylation reactions. For example, it can convert benzene into phenol through a free radical substitution mechanism. This transformation is significant for producing phenolic compounds used in various industrial applications .
2. Oxidation of Barbituric Acid
The oxidation of barbituric acid to alloxan is another application of this compound, showcasing its versatility in modifying organic compounds. This reaction highlights the reagent's potential in synthesizing pharmaceuticals and other valuable chemicals .
Biomedical Implications
This compound has implications in biomedical research due to its ability to generate reactive oxygen species (ROS). These species can be utilized to study oxidative stress and its effects on biological systems.
1. Protein Oxidation Studies
Research has shown that this compound can induce protein fragmentation and oxidation in human serum albumin samples. By varying hydrogen peroxide concentrations, researchers observed increased rates of protein removal and fragmentation, providing insights into oxidative damage mechanisms relevant to various diseases .
Summary Table of Applications
Chemical Reactions Analysis
Mechanism of Fenton's Reaction
The generally accepted mechanism for Fenton's reaction involves several steps :
-
Initiation : Ferrous ion (Fe) reacts with hydrogen peroxide (HO) to produce a hydroxyl radical (- OH), a hydroxide ion (OH), and ferric ion (Fe) .
-
Propagation : The hydroxyl radical (- OH) then reacts rapidly with organic compounds (RH), leading to their degradation via hydrogen abstraction or addition .
-
Catalyst Regeneration : The ferric ion (Fe) can be reduced back to ferrous ion (Fe) by hydrogen peroxide, forming a hydroperoxyl radical (HOO- ) and a proton (H) .
-
Termination : Hydroxyl radicals can also react with each other, resulting in the formation of hydrogen peroxide and/or water and oxygen .
Factors Affecting Fenton's Reaction
Several factors influence the efficiency of Fenton's reaction :
Role of Hydroxyl Radicals
Hydroxyl radicals (- OH) are the primary oxidizing species in Fenton's reaction, with a high oxidation potential of 2.70 mV . These radicals react non-selectively with most organic compounds through hydrogen abstraction, addition, or electron transfer .
Reaction Mechanisms Involving Hydroxyl Radicals
-
Hydrogen Abstraction : Hydroxyl radicals abstract hydrogen atoms from organic molecules, forming water and organic free radicals .
-
Electrophilic Addition : Hydroxyl radicals can add to unsaturated compounds .
-
Electron Transfer : Hydroxyl radicals can also participate in electron transfer reactions .
Kinetics of Fenton's Reaction
The kinetics of Fenton's reaction are complex and involve multiple reaction pathways. The reaction rate is influenced by the concentrations of Fe, HO, and the organic substrate, as well as pH and temperature .
Kinetic Models
Several kinetic models have been developed to describe Fenton's reaction :
-
Two-Stage Model : This model describes the reaction as a two-stage process with a fast initial reaction followed by a slower one .
-
Power Law Expression : This model uses a simple empirical expression to describe the reaction rate .
where:
-
-r is the reaction rate
-
k is the reaction constant
-
C is the concentration of organic matter
-
n is the apparent reaction order
-
Advantages
Disadvantages
-
Iron sludge may be produced, requiring further treatment.
Fenton-like Reactions
Fenton-like reactions involve the use of other transition metals besides iron, such as copper, in combination with hydrogen peroxide to generate oxidizing species . These reactions can offer advantages in specific applications, such as improved performance at neutral pH .
Recent Research Findings
Recent research has focused on modified Fenton reaction mechanisms and kinetics to enhance the degradation of organic pollutants . This includes exploring the use of ozonide complexes of metal ions and investigating the role of ferric ions in the reaction mechanism . Studies also aim to optimize reaction conditions and develop more efficient catalysts for Fenton and Fenton-like processes .
Comparison with Similar Compounds
Comparison with Other Advanced Oxidation Processes (AOPs)
Fenton's reagent is often compared to ozonation, photocatalytic oxidation, and hybrid AOPs. Key findings include:
Table 1: Degradation Efficiency of AOPs for Organic Pollutants
- UV/Fenton outperforms traditional Fenton by enhancing ·OH yield through UV-induced Fe²⁺ regeneration and H₂O₂ activation .
- Ozonation is less effective for refractory pollutants (e.g., phosphonates) compared to this compound but operates at neutral pH .
Comparison with Fenton-like Systems
Fenton-like systems modify the traditional reagent to address limitations:
Electro-Fenton
Electro-Fenton integrates electrochemical Fe²⁺ regeneration, reducing sludge formation and accelerating reaction kinetics. For example:
Table 2: Conventional Fenton vs. Electro-Fenton
| Parameter | Conventional Fenton | Electro-Fenton | |
|---|---|---|---|
| Reaction Time | 14 min | 10 min | |
| Electrical Conductivity | 5932 μS/cm | 1152 μS/cm | |
| TDS | 2143 ppm | 6580 ppm | |
| Fe²⁺ Consumption | High | Low (regenerated) | |
| pH Range | 2–4 | 2–6 |
Electro-Fenton achieves faster degradation of azo dyes (e.g., 10-minute reaction) and operates effectively in high-salinity conditions .
Modified Fenton Systems
- Heterogeneous Fenton : Carbon-supported Fe²⁺ catalysts reduce sludge and enable neutral pH operation. For example, activated carbon-Fe²⁺ systems degrade Rhodamine B with >90% efficiency at pH 7 .
- Photo-Fenton : UV/Vis light enhances Fe³⁺/Fe²⁺ cycling, improving ·OH yield by 30–50% compared to dark Fenton .
Microplastic Isolation
This compound rapidly digests organic matter in wastewater without altering microplastic chemistry, enabling efficient detection via FT-IR imaging .
Phosphorus Compound Oxidation
This compound converts phosphite and hypophosphite to phosphate with >90% efficiency at pH 3.5 and 20°C, meeting regulatory standards for industrial wastewater . In contrast, phosphonate degradation efficiency is low (<20%), necessitating hybrid methods like electrochlorination .
Limitations and Optimization Strategies
Preparation Methods
Iron Source and Concentration
Ferrous sulfate (FeSO₄·7H₂O) is the standard iron source due to its high solubility and cost-effectiveness. Typical Fe²⁺ concentrations range from 25–50 mg/L , though lower concentrations (<25 mg/L) prolong reaction times (10–24 hours). For instance, a study on Reactive Yellow 84 degradation used 25 mg/L Fe²⁺, achieving 85% decolorization in 20 minutes.
Fe:H₂O₂ Ratio
The Fe:H₂O₂ ratio directly influences radical yield. Studies recommend a 1:5–10 wt/wt ratio (Fe:H₂O₂), though molar ratios vary. El Haddad et al. optimized a 0.1 Fe²⁺/H₂O₂ molar ratio (25 mg/L Fe²⁺:250 mg/L H₂O₂), while another study reported a 1:20 ratio (1.2 g/L FeSO₄:600–1000 mg/L H₂O₂) for dairy wastewater treatment. Excess H₂O₂ scavenges ·OH, forming less reactive hydroperoxyl radicals (·OOH):
Hydrogen Peroxide Addition and Concentration
Gradual Addition
Slow H₂O₂ addition prevents rapid radical recombination and ensures sustained ·OH production. Batch experiments often introduce H₂O₂ incrementally to maintain a steady reaction rate.
H₂O₂ Concentration
H₂O₂ concentrations typically range from 250–1000 mg/L , depending on pollutant load. Higher concentrations (>500 mg/L) improve COD removal but risk self-scavenging. For example, 250 mg/L H₂O₂ achieved 85% dye removal, whereas 600–1000 mg/L was optimal for dairy wastewater.
Reaction Time and Kinetic Considerations
Fenton's reactions exhibit biphasic kinetics: a rapid initial phase (minutes) followed by a stagnant phase (hours). Pseudo-second-order models often describe decolorization kinetics:
Here, is the rate constant, and are initial and time-dependent concentrations. El Haddad et al. reported at 293 K. Reaction completion typically requires 20–50 minutes , though prolonged times (>1 hour) yield diminishing returns.
Temperature and Thermodynamic Effects
While this compound operates effectively at ambient temperatures, elevated temperatures (up to 323 K) enhance reaction rates. Thermodynamic studies reveal negative Gibbs free energy ( at 293 K), indicating spontaneity. Activation energy () for dye decolorization is low (16.78 kJ/mol), suggesting minimal energy barriers.
Comparative Analysis of Preparation Parameters
Q & A
Q. Methodological Steps :
Define variable ranges using prior OVAT results.
Conduct experiments via CCD or Box-Behnken designs.
Validate models using ANOVA and lack-of-fit tests .
How do researchers resolve contradictions in reported degradation efficiencies across Fenton-based studies?
Data Contradiction Analysis
Discrepancies arise from differences in experimental design (e.g., OVAT vs. multivariate approaches), scaling (lab vs. pilot), or matrix effects (e.g., inorganic ions scavenging •OH). For instance, endosulfan degradation efficiency varied from 83% to 92% depending on Fe²⁺ dosing (50 vs. 20 mg/mL) and H₂O₂ ratios . To address contradictions:
Q. Data Analysis Focus
- ANOVA : Identifies significant variables (e.g., H₂O₂ concentration in ).
- Regression Models : Predict responses under untested conditions (e.g., quadratic models in ).
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >5 variables .
How can toxic intermediates formed during Fenton-driven degradation be tracked and mitigated?
Byproduct Analysis
GC-MS identifies intermediates (e.g., 1-hexene from lindane degradation ). Kinetic models predict byproduct accumulation; for example, •OH scavenging by chloride ions in electro-Fenton systems requires adjusting H₂O₂ dosing .
What are the challenges in transitioning from conventional Fenton to electro-Fenton systems?
Advanced Technology Focus
Key challenges include:
- Homogeneous vs. Heterogeneous Catalysis : Electro-Fenton requires stable Fe catalysts (e.g., Fe³⁺-loaded cathodes) .
- pH Dependency : Electro-Fenton operates optimally at pH 3 but tolerates near-neutral conditions via in-situ H⁺ generation .
- Energy Costs : Current density optimization balances degradation efficiency with energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
